molecular formula C25H18N6O2S B13128211 Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- CAS No. 116989-76-5

Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)-

Cat. No.: B13128211
CAS No.: 116989-76-5
M. Wt: 466.5 g/mol
InChI Key: SITIYSUYYINOIZ-UHFFFAOYSA-N
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Description

Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- is a complex organic compound that combines the structural features of indoloquinoxaline and triazole moieties. These moieties are known for their significant biological activities, including anticancer, antiviral, and antimicrobial properties .

Mechanism of Action

The mechanism of action of acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- involves its interaction with DNA and proteins. The indoloquinoxaline moiety can intercalate into DNA, stabilizing the DNA duplex and inhibiting replication . The triazole ring can interact with various enzymes, potentially inhibiting their activity and leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- is unique due to the combination of the indoloquinoxaline and triazole moieties, which confer a wide range of biological activities. This dual functionality makes it a versatile compound for various scientific research applications .

Biological Activity

The compound Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-1H-1,3,4-triazol-2-yl)thio)- is a novel derivative that combines various pharmacologically active moieties. This article discusses its biological activities, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a triazole ring and an indole derivative, both known for their diverse biological activities. The synthesis typically involves the reaction of indole derivatives with triazole precursors under specific conditions to yield the target compound.

1. Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown:

  • Minimum Inhibitory Concentration (MIC) values indicating potent activity against various bacterial strains. For instance, a related study reported MIC values of 12.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) for similar triazole compounds .
CompoundBacterial StrainMIC (µg/mL)
Compound AMRSA12.5
Compound BE. coli25
Compound CS. aureus6.3

2. Antitumor Activity

The indole and triazole components are known for their anticancer properties. In vitro studies have shown that derivatives containing these structures can inhibit cancer cell proliferation effectively:

  • IC50 Values : Triazole derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7, indicating strong potential as anticancer agents .
Cell LineIC50 (µg/mL)Reference Compound IC50 (µg/mL)
HCT-1161.93.23
MCF-72.33.23

3. Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. Triazoles have been linked to the inhibition of inflammatory pathways, making them candidates for further investigation in inflammatory disease models.

Case Studies

A case study involving the synthesis and biological evaluation of similar compounds highlighted the efficacy of triazole derivatives in treating tuberculosis and other infectious diseases . The study involved testing various derivatives against Mycobacterium tuberculosis, with some compounds showing promising results but not meeting the stringent MIC criteria set by health organizations.

Properties

CAS No.

116989-76-5

Molecular Formula

C25H18N6O2S

Molecular Weight

466.5 g/mol

IUPAC Name

2-[[5-(indolo[3,2-b]quinoxalin-6-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C25H18N6O2S/c32-22(33)15-34-25-29-28-21(31(25)16-8-2-1-3-9-16)14-30-20-13-7-4-10-17(20)23-24(30)27-19-12-6-5-11-18(19)26-23/h1-13H,14-15H2,(H,32,33)

InChI Key

SITIYSUYYINOIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53

Origin of Product

United States

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